molecular formula C15H23NO3S B2361804 cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706163-73-6

cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2361804
CAS RN: 1706163-73-6
M. Wt: 297.41
InChI Key: MOXWUJCOLMDRLA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H23NO3S and its molecular weight is 297.41. The purity is usually 95%.
BenchChem offers high-quality cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteropoly Acid Catalyzed Synthesis

Heteropoly acids are used as catalysts in the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through a smooth coupling process involving aldehydes and (4-methylcyclohex-3-en-1-yl)methanol. This method is highlighted for its simplicity, convenience, and environmental friendliness due to the use of inexpensive, nontoxic, and readily available catalysts, showing potential applications in green chemistry and synthesis optimization (Anjibabu et al., 2013).

Regio- and Stereoselective Cyclopentannulation

Research demonstrates a regio- and stereoselective method for cyclopentannulation involving the acid treatment of propargyl alcohol dianion adducts of ketones, leading to the synthesis of complex cyclic structures such as dl-Nootkatone and dl-Muscopyridine. This showcases the compound's relevance in creating highly specific and valuable chemical structures (Hiyama et al., 1981).

Sulfide Extrusion and Synthetic Applications

Studies on the methysulfonium salts of related bicyclic compounds have shown sulfide extrusion by methyllithium, leading to the formation of cycloheptadienes and bicycloheptenes. This research opens pathways for understanding the mechanisms of sulfide extrusion and its implications for synthetic chemistry, particularly in the generation of new cyclic compounds (Uyehara et al., 1984).

properties

IUPAC Name

cyclohex-3-en-1-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXWUJCOLMDRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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